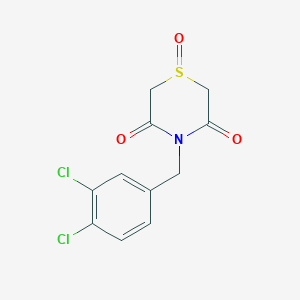![molecular formula C14H11ClN2O4S B2647630 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline CAS No. 1164476-20-3](/img/structure/B2647630.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline” is a synthetic compound with the CAS Number: 1164476-20-3. It has a molecular weight of 338.77 and its IUPAC name is 2-chloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10+ . This code represents the molecular structure of the compound. For a detailed structural analysis, please use a molecular modeling software or consult a chemist.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Photooxidation and Nitroso-Product Formation
Research by Miller and Crosby (1983) explored the photooxidation of 4-chloroaniline and its derivatives, leading to the formation of nitroso- and nitro-products. This study provides insights into the reactivity of chloroaniline compounds under irradiation, which could be relevant for understanding the behavior of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline in similar conditions (Miller & Crosby, 1983).
Synthesis of Optically Active Derivatives
Foresti et al. (2003) demonstrated the highly diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones, leading to the synthesis of optically active α-amino acid derivatives. This method highlights the potential of using sulfone derivatives in stereoselective synthesis, relevant to the manipulation of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline for the production of biologically active compounds (Foresti et al., 2003).
Ring Halogenation Techniques
Bovonsombat and Mcnelis (1993) investigated the ring halogenations of polyalkylbenzenes, utilizing catalytic quantities of acidic catalysts. This research provides valuable information on the halogenation processes that could be applicable to the structural modification of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline, enhancing its reactivity or stability (Bovonsombat & Mcnelis, 1993).
Antimicrobial Activity of Derivatives
Patel and Patel (2012) synthesized novel chalcone derivatives with demonstrated antimicrobial activity. The study showcases the potential of chloroaniline and its derivatives in contributing to the development of new antimicrobial agents, suggesting a similar possibility for the exploration of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline derivatives (Patel & Patel, 2012).
Development of Hg2+ Sensors
Hussain et al. (2017) explored the development of Hg2+ sensors based on derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide, demonstrating the utility of such compounds in environmental monitoring and analysis. This suggests the potential of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline in the development of chemical sensors or analytical methods for heavy metal detection (Hussain et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-12-8-4-5-9-13(12)16-10-14(17(18)19)22(20,21)11-6-2-1-3-7-11/h1-10,16H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRGUXBFECNJSG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

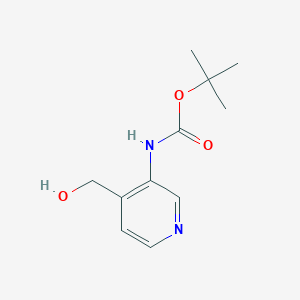

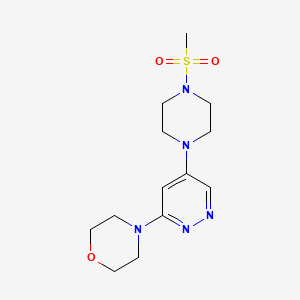
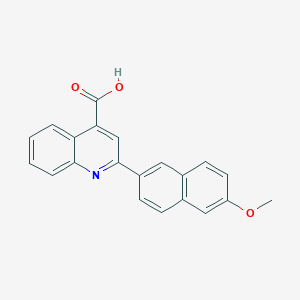

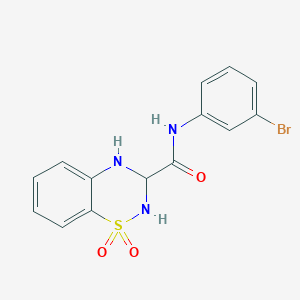
![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)

![N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2647565.png)
![3-(2-Chlorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2647566.png)
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)
